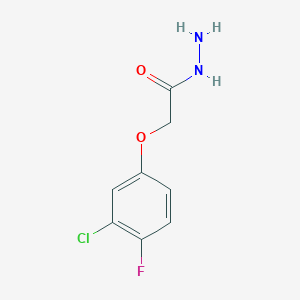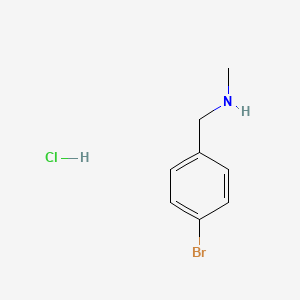
3-Bromo-7-chloroquinoline
Descripción general
Descripción
3-Bromo-7-chloroquinoline is a compound with the molecular formula C9H5BrClN . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Bromo-7-chloroquinoline, has been a subject of numerous studies . Protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-chloroquinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including 3-Bromo-7-chloroquinoline, have been used in various chemical reactions. For instance, they have been used in the synthesis of bioactive chalcone derivatives . They have also been used in the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .Physical And Chemical Properties Analysis
3-Bromo-7-chloroquinoline is a solid substance . Its boiling point is 401.9±40.0 C at 760 mmHg .Aplicaciones Científicas De Investigación
Drug Discovery and Development
3-Bromo-7-chloroquinoline: is a valuable compound in the field of drug discovery. Its structure serves as a scaffold for the synthesis of various pharmacologically active molecules. It’s particularly significant in the development of compounds with anti-cancer , anti-inflammatory , and anti-microbial properties . Researchers utilize it to create novel therapeutic agents that can interact with biological targets, offering potential treatments for a range of diseases.
Synthetic Organic Chemistry
In synthetic organic chemistry, 3-Bromo-7-chloroquinoline is used for constructing complex molecular architectures. It’s involved in various chemical reactions, including nucleophilic and electrophilic substitution, which are fundamental for building diverse organic compounds . This versatility makes it an indispensable tool for chemists developing new synthetic methodologies.
Medicinal Chemistry
The compound plays a crucial role in medicinal chemistry, where it’s used to synthesize quinoline derivatives that exhibit a broad spectrum of biological activities. These activities include antituberculosis, antimalarial, and cardiovascular effects . The ability to modify its structure allows for the optimization of drug properties, such as potency, selectivity, and pharmacokinetics.
Pharmacology
In pharmacology, 3-Bromo-7-chloroquinoline derivatives are studied for their interactions with biological systems. They are used in in vivo and in vitro studies to understand their mechanism of action, therapeutic potential, and safety profile . This research is crucial for advancing our knowledge of how drugs affect the body and for the development of new medications.
Environmental Chemistry
Environmental chemistry benefits from the study of 3-Bromo-7-chloroquinoline as it relates to the development of greener and more sustainable chemical processes . Research in this area focuses on minimizing the environmental impact of chemical synthesis, which includes reducing waste and avoiding the use of hazardous substances.
Industrial Chemistry
Lastly, 3-Bromo-7-chloroquinoline finds applications in industrial chemistry, where it’s used in the synthesis of dyes, pigments, and other materials that require complex organic molecules . Its reactivity and stability under various conditions make it suitable for large-scale production processes.
Mecanismo De Acción
While the specific mechanism of action for 3-Bromo-7-chloroquinoline is not mentioned in the search results, quinoline derivatives are known to have various biological activities. For example, chloroquine, a quinoline derivative, works against the asexual form of the malaria parasite in the stage of its life cycle within the red blood cell .
Safety and Hazards
Direcciones Futuras
Quinoline derivatives, including 3-Bromo-7-chloroquinoline, continue to be a subject of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and potential applications of 3-Bromo-7-chloroquinoline and other quinoline derivatives.
Propiedades
IUPAC Name |
3-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHGFJRSSSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561646 | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloroquinoline | |
CAS RN |
84973-05-7 | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)



![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)




